5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide
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Overview
Description
5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features an amino group attached to a benzamide core, with a 2-methyl-piperidinyl substituent, which contributes to its distinct chemical properties.
Scientific Research Applications
5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide” would determine its bioavailability. For instance, how well it is absorbed in the body, how it is distributed to the target sites, how it is metabolized, and how it is excreted, all contribute to its overall effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide core, followed by the introduction of the 2-methyl-piperidinyl group through nucleophilic substitution reactions. The amino group is then introduced via reductive amination or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzamide core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Known for its use in herbicides and polymer stabilizers.
4-Methoxy-6-methyl-1,3,5-triazin-2-amine: Used in the synthesis of various chemical intermediates.
Uniqueness
5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, benzamide core, and 2-methyl-piperidinyl substituent sets it apart from other similar compounds, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
5-amino-2-(2-methylpiperidin-1-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-4-2-3-7-16(9)12-6-5-10(14)8-11(12)13(15)17/h5-6,8-9H,2-4,7,14H2,1H3,(H2,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQZVNGWOGNJEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387933 |
Source
|
Record name | 5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694456-64-9 |
Source
|
Record name | 5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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